3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole
Description
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole (hereafter referred to by its full systematic name) is a 1,2,4-triazole derivative with a molecular formula of C₃₀H₂₇N₃ and a molecular weight of 429.57 g/mol . It is characterized by a central triazole ring substituted with biphenyl, 4-tert-butylphenyl, and phenyl groups. This compound is widely utilized in organic electronics, particularly as an electron-transporting layer (ETL) and hole-blocking material in blue phosphorescent organic light-emitting diodes (PhOLEDs) due to its high triplet energy (2.7 eV) and optimal HOMO/LUMO levels (6.3/2.7 eV) . Its synthesis typically involves multi-step organic reactions, as evidenced by commercial availability from specialized suppliers like Jilin Optical and Electronic Materials Co. Ltd. .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)-4-phenyl-5-(4-phenylphenyl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27N3/c1-30(2,3)26-20-18-25(19-21-26)29-32-31-28(33(29)27-12-8-5-9-13-27)24-16-14-23(15-17-24)22-10-6-4-7-11-22/h4-21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFQEOPUXVPSLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465999 | |
| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150405-69-9 | |
| Record name | 3-(BIPHENYL-4-YL)-5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Biphenylyl)-4-phenyl-5-tert-butylphenyl-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Conditions and Optimization
A typical synthesis begins with a halogenated triazole precursor, such as 3-bromo-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole. This intermediate reacts with biphenyl-4-ylboronic acid under the following conditions:
| Parameter | Value/Reagent | Role |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Facilitates C-C bond formation |
| Base | Na₂CO₃ | Neutralizes HBr byproduct |
| Solvent | Toluene/EtOH (3:1) | Ensures solubility and reflux |
| Temperature | 80°C, 12 hours | Optimal for coupling efficiency |
| Yield | 82–85% | After column chromatography |
The use of ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as co-solvents enhances reaction rates and yields (up to 89%) by stabilizing the palladium catalyst.
Cyclocondensation of Hydrazine Derivatives
Cyclocondensation remains a foundational method for constructing the 1,2,4-triazole ring. This one-pot synthesis involves the reaction of hydrazine derivatives with carbonyl-containing precursors.
Stepwise Synthesis Protocol
-
Formation of Hydrazone Intermediate :
-
Cyclization to Triazole Core :
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining high purity (>99%). Continuous flow reactors have revolutionized large-scale production by improving heat transfer and reaction control.
Continuous Flow Protocol
| Stage | Conditions | Outcome |
|---|---|---|
| Precursor Mixing | Teflon-coated microreactor, 25°C | Homogeneous substrate mixing |
| Cyclocondensation | 130°C, residence time 30 minutes | Triazole core formation |
| Suzuki Coupling | Pd/C catalyst, 90°C, 10 bar H₂ | Aryl group introduction |
| Purification | Automated flash chromatography | Purity ≥98.5% |
This method reduces reaction times by 40% compared to batch processes and achieves a throughput of 12 kg/day.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Suzuki Cross-Coupling | 85 | 99.0 | 12.50 | Moderate |
| Cyclocondensation | 74 | 97.8 | 8.20 | High |
| Continuous Flow | 88 | 98.5 | 9.80 | Industrial scale |
Key Findings :
-
Suzuki coupling offers superior yields but requires expensive palladium catalysts.
-
Cyclocondensation is cost-effective but necessitates stringent purification.
-
Continuous flow systems balance efficiency and scalability, making them ideal for bulk production.
Recent Advances in Green Synthesis
Chemical Reactions Analysis
Types of Reactions
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced triazole derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole hydrides. Substitution reactions can lead to various substituted triazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C30H27N3
Molecular Weight : 429.56 g/mol
CAS Number : 150405-69-9
The compound features a triazole ring substituted with biphenyl and tert-butylphenyl groups, which contribute to its unique chemical reactivity and stability. The presence of multiple aromatic systems enhances its electronic properties, making it suitable for various applications.
Chemistry
In synthetic organic chemistry, 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole serves as a versatile building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution allows chemists to design novel compounds with tailored properties. For example:
- Oxidation : The compound can be oxidized to form corresponding oxides or other derivatives using strong oxidizing agents.
- Reduction : Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), yielding reduced triazole derivatives.
These reactions are crucial for developing new materials and pharmaceuticals.
Biology
Research has indicated that this triazole derivative exhibits promising biological activities:
- Antimicrobial Properties : Studies have shown that compounds in the triazole family can inhibit the growth of various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that this compound may interact with cancer cell pathways, potentially leading to apoptosis in malignant cells.
These biological properties make it a candidate for further exploration in drug development.
Medicine
The compound is being investigated for its therapeutic potential:
- Drug Development : Its unique structure allows for modifications that can enhance bioavailability and target specificity in drug formulations.
For instance, derivatives of triazoles have been explored as antifungal agents in clinical settings due to their effectiveness against resistant strains.
Industry
In industrial applications, this compound is utilized in:
- Material Science : The compound's structural properties make it suitable for developing advanced materials such as polymers and coatings that require specific thermal and mechanical characteristics.
A notable application includes its use in organic light-emitting diodes (OLEDs), where it contributes to improved efficiency and stability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the anticancer effects of modified triazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the triazole ring enhanced cytotoxicity against breast cancer cells, suggesting a viable pathway for developing new anticancer therapies.
Case Study 2: Material Science Innovations
Research conducted by a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices significantly improved thermal stability and mechanical strength. This advancement has implications for creating durable materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
PBD (4-Biphenyl-5-(4-tert-butylphenyl)-1,3,4-oxadiazole)
- Structure : PBD replaces the triazole core with an oxadiazole ring.
- Function : Like the target compound, PBD serves as an ETL but exhibits lower triplet energy (2.6 eV), making it less effective in confining excitons in blue PhOLEDs .
- Performance : PBD’s electron mobility is comparable, but its oxidative stability is inferior to triazole-based derivatives due to the oxadiazole’s susceptibility to degradation under high electric fields .
mCP (1,3-bis(9H-carbazol-9-yl)benzene)
- Structure : mCP features a carbazole-based structure without triazole or oxadiazole moieties.
- Function : Primarily used as a host material in OLEDs. Unlike the target compound, mCP lacks strong electron-transporting capabilities but excels in hole transport .
| Property | Target Compound | PBD | mCP |
|---|---|---|---|
| Triplet Energy (eV) | 2.7 | 2.6 | 2.9 |
| HOMO/LUMO (eV) | 6.3 / 2.7 | 6.2 / 2.5 | 5.9 / 2.4 |
| Primary Application | ETL in PhOLEDs | ETL in OLEDs | Host in OLEDs |
| Stability | High | Moderate | High |
Triazole Derivatives with Antimicrobial Activity
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4)
- Structure : Hybrid thiazole-triazole system with chloro and fluoro substituents.
- Function : Demonstrates antimicrobial activity, particularly against Gram-positive bacteria, attributed to halogen substituents enhancing membrane penetration .
- Comparison : Unlike the target compound, Compound 4’s planar structure (except for a perpendicular fluorophenyl group) facilitates intermolecular interactions in biological systems rather than electronic applications .
3-(2-Bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole
- Structure : Features a decylthio chain and bromophenyl group.
- Function : Exhibits antifungal activity proportional to alkyl chain length, with the decylthio derivative showing the highest efficacy .
- Comparison : The alkylthio group enhances lipophilicity for biological activity, contrasting with the tert-butyl and biphenyl groups in the target compound, which optimize electronic properties .
| Property | Target Compound | Compound 4 | Decylthio Derivative |
|---|---|---|---|
| Core Structure | Triazole | Thiazole-triazole | Triazole |
| Key Substituents | tert-butyl, biphenyl | Halogens | Alkylthio, bromophenyl |
| Primary Application | OLEDs | Antimicrobials | Antifungals |
| Toxicity (Oral, Category) | 4 | Not reported | Not reported |
Biological Activity
3-(Biphenyl-4-YL)-5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazole, commonly referred to as TAZ (CAS No. 150405-69-9), is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
- Molecular Formula : C30H27N3
- Molecular Weight : 429.56 g/mol
- Structure : The compound features a triazole ring substituted with biphenyl and tert-butylphenyl groups, contributing to its unique electronic properties.
Biological Activity Overview
The biological activity of TAZ has been evaluated in various studies, focusing primarily on its potential as an inhibitor in different biological pathways.
Anticancer Activity
TAZ has shown promising anticancer properties through its action on specific molecular targets. Studies have indicated that derivatives of triazoles can inhibit cancer cell proliferation by affecting signaling pathways involved in cell growth and apoptosis.
- Cell Line Studies : In vitro tests using human cancer cell lines demonstrated that TAZ exhibited cytotoxic effects with IC50 values ranging from 5 to 15 µM against various cancer types, including breast and prostate cancers .
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting angiogenesis .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of TAZ, particularly in models of neurodegenerative diseases.
- Glycine Transporter Inhibition : TAZ has been identified as a selective inhibitor of glycine transporter 1 (GlyT1), which is implicated in cognitive functions. Studies showed that TAZ improved memory performance in passive avoidance tasks in mice, suggesting potential applications in treating cognitive impairments .
- Antioxidant Activity : The compound also demonstrated antioxidant properties, reducing oxidative stress markers in neuronal cell cultures .
Anti-inflammatory Properties
TAZ has been investigated for its anti-inflammatory effects:
- Cytokine Inhibition : In vitro assays revealed that TAZ significantly inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µg/mL .
- Mechanistic Insights : The anti-inflammatory action is believed to be mediated through the inhibition of NF-kB signaling pathways, which are critical for inflammatory responses .
Case Studies
Several studies have documented the effects of TAZ on various biological systems:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of TAZ on MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines.
- Findings : TAZ reduced cell viability significantly at concentrations above 5 µM, with notable morphological changes observed under microscopy.
- : The study concluded that TAZ could be a lead compound for developing new anticancer therapies .
-
Neuroprotective Study :
- Objective : To assess the cognitive-enhancing effects of TAZ in a mouse model.
- Methodology : Mice were treated with varying doses of TAZ prior to behavioral testing.
- Results : Treated mice showed improved performance in memory tasks compared to controls, indicating potential for therapeutic use in cognitive disorders .
Q & A
Basic Question: What are the essential characterization techniques for confirming the purity and structure of this triazole derivative?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : Use H NMR (400 MHz, DMSO-) to analyze aromatic proton environments and substituent integration (e.g., δ 7.29–7.88 ppm for biphenyl protons) .
- Elemental Analysis (CHNS) : Verify molecular formula consistency (e.g., CHBrNS requires C% 61.01, H% 6.40) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>97%) via retention time and peak symmetry .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., MH 472.4 for the decylthio derivative) .
Advanced Question: How can computational tools predict the bioactivity of this compound for targeted drug discovery?
Methodological Answer:
- PASS Online® Screening : Predict antimicrobial/antifungal potential by analyzing pharmacophore fragments (e.g., alkylthio groups enhance activity) .
- Molecular Docking : Use AutoDock Vina to model interactions with microbial targets (e.g., Candida albicans CYP51 enzyme) and calculate binding affinities .
- Validation : Correlate computational results with in vitro MIC assays (e.g., serial dilution method against Staphylococcus aureus) .
Basic Question: What synthetic routes are effective for preparing this triazole derivative?
Methodological Answer:
- Alkylation Method : React 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with haloalkanes (e.g., decyl bromide) in 2-propanol/KOH (pH 7) under reflux (yield: 65–73%) .
- Microwave-Assisted Synthesis : Use a Milestone Flexi Wave system (150°C, 14.4 bar, 45 min) to accelerate alkylation, reducing reaction time by 70% compared to traditional methods .
Advanced Question: How does substituent chain length influence antimicrobial activity in alkylthio-triazole derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Experimental Design : Synthesize homologs (C3–C10), test via broth microdilution (CLSI guidelines), and analyze logP values to correlate hydrophobicity with efficacy .
Advanced Question: What strategies optimize the compound’s performance in OLEDs?
Methodological Answer:
- Exciplex Engineering : Combine with NPB (hole-transport material) to form a charge-transfer complex. Measure photoluminescence quantum yield (PLQY) via integrating sphere (e.g., 60–65% in CzSi hosts) .
- Device Architecture : Optimize layer thickness (e.g., 30 nm TAZ as ETL) and doping concentration (5–10%) to balance electron-hole recombination .
- Stability Testing : Perform accelerated aging under thermal stress (85°C) and monitor luminance decay using spectroradiometers .
Basic Question: How are photophysical properties (e.g., UV absorption) measured for this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Dissolve in DMSO (1 mM), scan 200–400 nm, and identify λ (e.g., 290 nm for π→π* transitions) .
- Fluorescence Spectroscopy : Measure emission spectra (excitation at λ) to assess Stokes shift and quantum yield (e.g., using quinine sulfate as a reference) .
Advanced Question: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?
Methodological Answer:
- Dynamic NMR : Perform variable-temperature experiments to distinguish between conformational exchange and coupling effects (e.g., alkyl chain rotation at 25–80°C) .
- 2D Techniques : Use HSQC and HMBC to assign overlapping aromatic signals (e.g., biphenyl vs. tert-butylphenyl protons) .
Advanced Question: What methodologies assess environmental and toxicity profiles of this compound?
Methodological Answer:
- Ecotoxicology Assays : Test Daphnia magna acute toxicity (48-h LC) and algal growth inhibition (OECD 201/202 guidelines) .
- Waste Management : Neutralize acidic byproducts (e.g., HCl from alkylation) with NaHCO and store hazardous waste in labeled containers for incineration .
Advanced Question: How can this compound be integrated into hybrid materials for enhanced electronic properties?
Methodological Answer:
- Coordination Polymers : React with Zn(NO) to form metal-organic frameworks (MOFs) and measure charge mobility via space-charge-limited current (SCLC) .
- Nanocomposites : Embed in PMMA matrices and analyze conductivity using four-point probe measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
